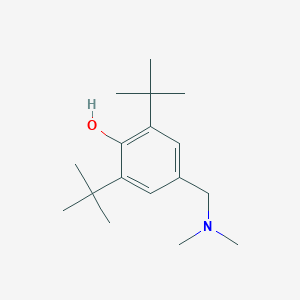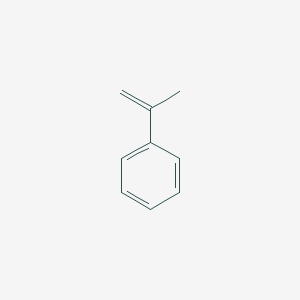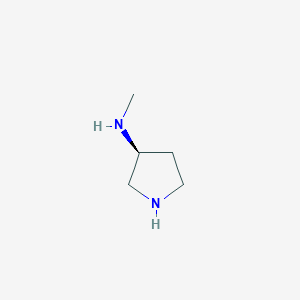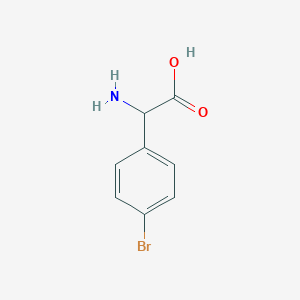
Triethylene glycol bis(2-ethylbutyrate)
Overview
Description
Triethylene glycol bis(2-ethylbutyrate) is an ester that is commonly used in scientific research for its unique properties. It is a clear, colorless liquid that is soluble in water and has a mild odor. This compound is widely used in the laboratory for various applications, including as a solvent, plasticizer, and surfactant. In
Scientific Research Applications
Polymer Synthesis and Characterization:
- Triethylene glycol reacts with other compounds to form polymeric azoinitiators, suitable for synthesizing telechelics (Walz, Bömer, & Heitz, 1977).
- It is used in synthesizing oligomeric gold(I) acetylide complexes, which form macrocyclic digold(I) complexes. These complexes have potential applications in cation binding (Mohr & Puddephatt, 2004).
- In polymer electrolytes, hyperbranched polymers based on triethylene glycol demonstrate properties such as ionic conductivity, thermal stability, and electrochemical stability, making them suitable for applications in areas like energy storage (Itoh et al., 2001).
Materials Science and Engineering:
- Its derivatives are used in the copolymerization processes in dental composites, influencing the properties of the final material (Lovell et al., 1999).
- A study demonstrated the relationship between the structure and properties of polymer networks based on triethylene glycol derivatives, providing insights into mechanical properties like flexural strength and hardness, relevant to dental materials (Barszczewska-Rybarek & Jurczyk, 2015).
Chemical Synthesis and Applications:
- Triethylene glycol is involved in the depolymerization of polyethylene terephthalate (PET) wastes, which is significant for recycling and sustainability efforts (Mansour & Ikladious, 2002).
- It is used in synthesizing new compounds like triethylene glycol bis(alkyl phosphate)s, which have potential as complexing agents for metal cations, relevant in fields like metallurgy and environmental remediation (Novoměstská et al., 2001).
properties
CAS RN |
95-08-9 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate |
InChI |
InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
JEYLQCXBYFQJRO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
Canonical SMILES |
CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC |
boiling_point |
300 °C |
Color/Form |
LIGHT-COLORED LIQUID |
density |
0.9946 at 68 °F (USCG, 1999) 0.9946 @ 20 °C/20 °C |
flash_point |
385 °F (USCG, 1999) 385 °F |
melting_point |
-10 °C |
Other CAS RN |
95-08-9 |
physical_description |
Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999) |
solubility |
0.02% BY WT IN WATER @ 20 °C |
vapor_pressure |
5.8 MM HG @ 200 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















